(alphaR,betaR)-alpha-(2,3-Dihydro-1,4-benzodioxin-6-yl)-beta-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidinepropanol
Overview
Description
(alphaR,betaR)-alpha-(2,3-Dihydro-1,4-benzodioxin-6-yl)-beta-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidinepropanol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a 1,4-benzodioxin ring fused with a pyrrolidine ring, making it a subject of study for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR,betaR)-alpha-(2,3-Dihydro-1,4-benzodioxin-6-yl)-beta-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidinepropanol typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(alphaR,betaR)-alpha-(2,3-Dihydro-1,4-benzodioxin-6-yl)-beta-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidinepropanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl or aralkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(alphaR,betaR)-alpha-(2,3-Dihydro-1,4-benzodioxin-6-yl)-beta-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidinepropanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating diseases like Alzheimer’s.
Mechanism of Action
The mechanism of action of (alphaR,betaR)-alpha-(2,3-Dihydro-1,4-benzodioxin-6-yl)-beta-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidinepropanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-yl)benzenesulfonamides
Uniqueness
What sets (alphaR,betaR)-alpha-(2,3-Dihydro-1,4-benzodioxin-6-yl)-beta-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidinepropanol apart is its unique combination of the benzodioxin and pyrrolidine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxy-1-phenylethyl)amino]-3-pyrrolidin-1-ylpropan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c26-16-20(17-6-2-1-3-7-17)24-19(15-25-10-4-5-11-25)23(27)18-8-9-21-22(14-18)29-13-12-28-21/h1-3,6-9,14,19-20,23-24,26-27H,4-5,10-13,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOJIVDUPSTVRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(C(C2=CC3=C(C=C2)OCCO3)O)NC(CO)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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